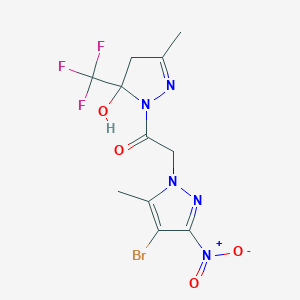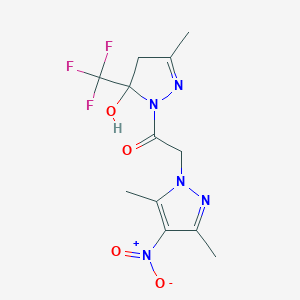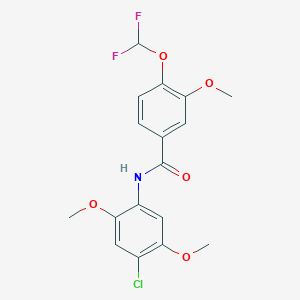![molecular formula C15H16ClN3O3 B279834 ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B279834.png)
ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate, commonly known as Pyrazole, is a heterocyclic organic compound that has been extensively studied due to its potential therapeutic applications. Pyrazole has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antipyretic, and antitumor properties. In
Mécanisme D'action
Pyrazole exerts its biological effects through several mechanisms. It has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Pyrazole also inhibits the activity of mitogen-activated protein kinases (MAPKs), which are involved in the activation of inflammatory cells. Additionally, Pyrazole has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
Pyrazole has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Pyrazole also has been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and angiogenesis. Additionally, Pyrazole has been shown to exhibit neuroprotective effects by reducing the production of pro-inflammatory cytokines and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Pyrazole is also relatively inexpensive and readily available. However, Pyrazole has some limitations for lab experiments. It has low solubility in water, which can limit its use in aqueous solutions. Pyrazole also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
Pyrazole has several potential future directions for research. It has been suggested that Pyrazole may have potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Pyrazole also has potential applications in the treatment of cancer, as it has been shown to exhibit antitumor properties. Additionally, Pyrazole has been suggested to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, due to its neuroprotective effects. Further research is needed to explore the full potential of Pyrazole in these areas.
Méthodes De Synthèse
The synthesis of Pyrazole can be achieved through several methods, including the reaction of 4-chloro-1,3-dimethyl-5-pyrazolone with ethyl 4-aminobenzoate in the presence of a base or the reaction of 4-chloro-1,3-dimethyl-5-pyrazolone with ethyl 4-aminobenzoate in the presence of a catalyst. These methods have been extensively studied and optimized to produce high yield and purity of Pyrazole.
Applications De Recherche Scientifique
Pyrazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, antipyretic, and antitumor properties. Pyrazole has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are key enzymes involved in the inflammatory response. Pyrazole has also been shown to exhibit analgesic and antipyretic properties by inhibiting the production of prostaglandins, which are involved in pain and fever.
Propriétés
Formule moléculaire |
C15H16ClN3O3 |
|---|---|
Poids moléculaire |
321.76 g/mol |
Nom IUPAC |
ethyl 4-[(4-chloro-2,5-dimethylpyrazole-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H16ClN3O3/c1-4-22-15(21)10-5-7-11(8-6-10)17-14(20)13-12(16)9(2)18-19(13)3/h5-8H,4H2,1-3H3,(H,17,20) |
Clé InChI |
XUGHEQHMYJVHDO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=NN2C)C)Cl |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=NN2C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)


![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)
![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
![1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine](/img/structure/B279759.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279763.png)

![3,5-bis(difluoromethyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279768.png)

![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B279771.png)
![3-methyl-1-[2-(1H-pyrrol-1-yl)benzoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279772.png)
![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B279773.png)
